Propan-2-yl 2-propylpentanoate

Overview

Description

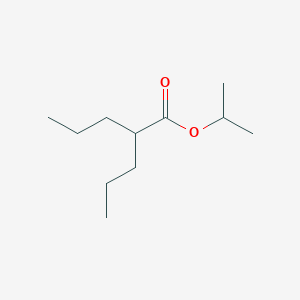

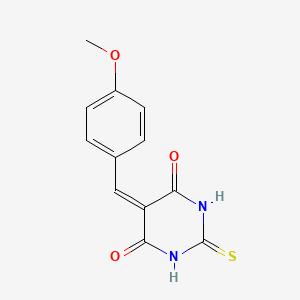

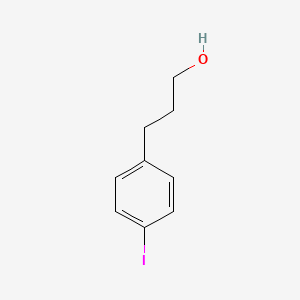

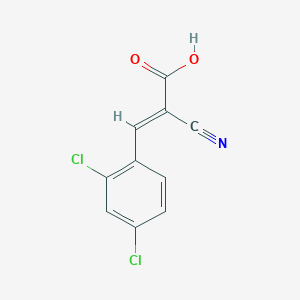

Propan-2-yl 2-propylpentanoate, also known as Isopropyl valproate, is a chemical compound with the empirical formula C11H22O2 . It has a molecular weight of 186.29 .

Molecular Structure Analysis

The molecular structure of Propan-2-yl 2-propylpentanoate consists of 11 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The InChI key for this compound is HRXNGKUCYZHOGZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Propan-2-yl 2-propylpentanoate is a liquid at room temperature . It is part of the valproic acid API family . The storage temperature for this compound is 2-8°C .Scientific Research Applications

Synthesis and Chemical Modification

- Modified Carbohydrates Synthesis : Propan-2-yl 2-propylpentanoate derivatives have been used in the synthesis of modified carbohydrates. The study by Valdersnes et al. (2012) demonstrates the conversion of hydroxy ketones to 3-(diethoxymethyl)-2-oxa-6,10-dithiaspiro[4.5]decan-3-ols, which are partly modified carbohydrates (Valdersnes, Apeland, Flemmen, & Sydnes, 2012).

Pharmacological Properties

- 1,3,4-Thiadiazolylamide Derivative : A study by Malygin and Yasnetsov (2021) designed a new 1,3,4-thiadiazolylamide derivative of 2-propylpentanoic acid, evaluating its pharmacological properties such as antiepileptic and analgesic activities (Malygin & Yasnetsov, 2021).

Natural Products and Derivatives

- Furan Derivatives from Endophytic Fungus : Chen et al. (2017) isolated new furan derivatives from a mangrove-derived endophytic fungus, showing the potential for discovering novel natural products from environmental sources (Chen, Wang, Chen, Guo, Wang, Dai, & Mei, 2017).

Biochemical Studies

- Valproic Acid Metabolism and Mitochondrial Effects : Silva et al. (2008) reviewed the metabolism of valproic acid, its effects on mitochondrial fatty acid oxidation, and implications in inborn errors of metabolism. This highlights the biochemical and therapeutic aspects of the compound (Silva, Aires, Luis, Ruiter, Ijlst, Durán, Wanders, & Tavares de Almeida, 2008).

Material Science

- Acrylate Based Crosslinked Polymer Networks : Bedjaoui et al. (2020) investigated the swelling behavior of systems composed of linear primary alcohols and photo-chemically crosslinked poly (butyl prop-2-enoate) networks. This study indicates applications in material science (Bedjaoui, Bedjaoui, Benbekeda, Dubois, Merah, Supiot, Foissac, & Maschke, 2020).

Biodiesel Production

- Biodiesel Transformation Using Propan-2-ol : Modi et al. (2006) used propan-2-ol as an acyl acceptor for the lipase-catalyzed preparation of biodiesel from various vegetable oils, indicating its potential in renewable energy production (Modi, Reddy, Rao, & Prasad, 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Isopropyl Valproate primarily targets neurotransmitter systems in the brain, particularly the gamma-aminobutyric acid (GABA) system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system and plays a principal role in reducing neuronal excitability throughout the nervous system .

Mode of Action

Isopropyl Valproate interacts with its targets by increasing GABAergic neurotransmission and inhibiting glutamatergic neurotransmission . This results in a general decrease in central nervous system (CNS) hyperactivity . The compound also acts on ion channels, further contributing to its anticonvulsant effects .

Biochemical Pathways

Isopropyl Valproate affects several biochemical pathways. It has been found to alter gene expression by inhibiting histone deacetylases and changing levels of DNA methylation . This ability to influence gene expression has shifted the focus of research on Isopropyl Valproate in recent years .

Pharmacokinetics

Isopropyl Valproate is characterized by dose-limited absorption and nonlinear plasma protein binding . It undergoes metabolism through multiple pathways, resulting in a complex pharmacokinetic profile . These properties impact the bioavailability of the compound, influencing its therapeutic effects .

Result of Action

The molecular and cellular effects of Isopropyl Valproate’s action are diverse. It has been shown to protect against seizure-induced reduction in phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a potential therapeutic mechanism . Additionally, it has been found to have neuroprotective, anti-manic, and anti-migraine effects .

properties

IUPAC Name |

propan-2-yl 2-propylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-5-7-10(8-6-2)11(12)13-9(3)4/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXNGKUCYZHOGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595982 | |

| Record name | Propan-2-yl 2-propylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60498-67-1 | |

| Record name | Propan-2-yl 2-propylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione](/img/structure/B3054377.png)

![1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B3054396.png)